Cyclopropanesulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOPREDCDIARJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307609 | |
| Record name | Cyclopropanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-49-1 | |
| Record name | Cyclopropanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of Cyclopropanesulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry with Cyclopropanesulfonyl Fluoride
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, prized for its efficiency and broad applicability in synthesizing functional molecules. nih.govcshl.edu At the heart of SuFEx chemistry is the unique reactivity of the sulfur(VI)-fluoride bond, which remains stable under many conditions but can be selectively activated to react with nucleophiles. nih.gov This allows for the reliable formation of strong covalent bonds in a modular fashion. kuleuven.be this compound, as a SuFExable hub, partakes in these reactions, offering a pathway to introduce the cyclopropylsulfonyl moiety into a variety of molecular scaffolds.
The SuFEx reactions involving sulfonyl fluorides, including by extension this compound, exhibit a broad scope and high tolerance for various functional groups. cshl.eduresearchgate.net These reactions are compatible with a wide array of nucleophiles, including phenols, amines, and even carbon nucleophiles under specific conditions. cshl.edu The robustness of the SuFEx process allows for its application to complex molecules, including natural products and pharmaceuticals, without affecting sensitive functionalities. nih.gov This high degree of functional group compatibility is a hallmark of click chemistry and underscores the utility of this compound as a building block in drug discovery and materials science. researchgate.netsigmaaldrich.com
The reaction conditions for SuFEx are typically mild, often proceeding at room temperature and not requiring the exclusion of air or moisture. sigmaaldrich.com This operational simplicity, combined with the high yields and minimal need for purification of the products, further enhances its appeal. cshl.edusigmaaldrich.com The compatibility extends to various solvents and the tolerance of functional groups such as esters, amides, nitriles, and heterocycles.
Table 1: Examples of Nucleophiles and Functional Group Compatibility in SuFEx Reactions with Sulfonyl Fluorides
| Nucleophile Class | Example Nucleophile | Compatible Functional Groups |
| Phenols | 4-Methoxyphenol | Esters, Amides, Ketones |
| Amines | Aniline, Morpholine | Heterocycles, Alkyl Halides |
| Alcohols | Benzyl (B1604629) alcohol | Ethers, Nitriles |
This table provides a generalized overview based on the broader class of sulfonyl fluorides.
The mechanism of SuFEx reactions has been a subject of detailed investigation, with several pathways proposed depending on the specific reactants and conditions. nih.govd-nb.info While a simple exchange reaction at the sulfur center appears straightforward, the exact mechanism is nuanced. nih.gov
Kinetic studies on analogous systems, such as the reaction of sulfonimidoyl fluorides with phenolates, have provided significant insights. d-nb.infonih.gov These studies often reveal bimolecular kinetics, suggesting a direct attack of the nucleophile on the sulfur center. d-nb.infonih.gov For instance, low-temperature NMR studies have been employed to determine second-order rate constants for these rapid reactions. d-nb.info
Two primary mechanistic models are often considered: a concerted SN2-type displacement of the fluoride at the sulfur atom, or a stepwise addition-elimination pathway proceeding through a hypervalent sulfur intermediate. d-nb.infonih.gov Density Functional Theory (DFT) calculations have been instrumental in exploring these pathways. d-nb.info For reactions with strong nucleophiles like phenolates, the calculations often suggest an addition-elimination mechanism with a very low energy barrier for the departure of the fluoride ion. d-nb.infonih.gov In some cases, a concerted SN2 pathway cannot be entirely ruled out. nih.gov
The rate of SuFEx reactions can be significantly influenced by the nature of the nucleophile and the presence of catalysts. d-nb.info Stronger nucleophiles generally lead to faster reactions. d-nb.info The choice of solvent can also play a role, with polar aprotic solvents often being favored. libretexts.org
The inherent stability of the S(VI)-F bond means that activation is often necessary to initiate the SuFEx reaction. nih.gov This activation can be achieved through various means, primarily involving the enhancement of the nucleophile's reactivity or increasing the electrophilicity of the sulfur center.
One common strategy is the use of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity. cshl.edu For example, in reactions with phenols or amines, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) are often employed. cshl.edu The deprotonated nucleophile, such as a phenolate (B1203915) anion, is significantly more reactive towards the sulfonyl fluoride. d-nb.infonih.gov
Alternatively, Lewis acids can be used to activate the sulfonyl fluoride itself. nih.gov For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides towards nucleophilic attack by amines. nih.govresearchgate.net This method is particularly useful for less reactive amine nucleophiles. nih.gov The proposed mechanism involves the coordination of the Lewis acid to the fluorine atom, which increases the electrophilicity of the sulfur atom and makes it more susceptible to attack. nih.gov
In some protocols, particularly with phenol (B47542) nucleophiles, the in situ generation of a more reactive silyl (B83357) ether intermediate is employed. cshl.edu The reaction of the alcohol with an additive like hexamethyldisilazane (B44280) (HMDS) forms a trimethylsilyl (B98337) (TMS) ether. cshl.edu The subsequent SuFEx reaction is driven by the formation of the highly stable Si-F bond, which acts as a powerful thermodynamic driving force. cshl.edunih.gov
Kinetic Studies and Mechanistic Pathways of SuFEx Reactions
Other Electrophilic Reactions of this compound
Beyond its role in SuFEx click chemistry, this compound can participate in other electrophilic reactions with a range of nucleophiles. nih.gov The electron-withdrawing nature of the sulfonyl group renders the cyclopropane (B1198618) ring susceptible to certain nucleophilic attacks, although the primary site of electrophilicity is the sulfur atom.
While reactions of sulfonyl fluorides with carbon nucleophiles are less common than with heteroatom nucleophiles, they are achievable under specific conditions. cshl.edu The formation of S(VI)-C bonds via SuFEx-type reactions has been demonstrated with organometallic reagents such as Grignard reagents and organolithium compounds. nih.gov More recently, methods utilizing more stable and functional group-tolerant carbon nucleophiles, such as potassium organotrifluoroborates activated by a Lewis acid, have been developed for related sulfonimidoyl fluorides, suggesting potential applicability to this compound. nih.gov These reactions expand the synthetic utility of sulfonyl fluorides, allowing for the direct formation of carbon-sulfur bonds. The challenge often lies in controlling the reactivity of the organometallic reagents to avoid side reactions. The development of milder methods for C-S bond formation continues to be an active area of research. thieme-connect.deresearchgate.net
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, leads to the formation of the corresponding cyclopropanesulfonamides. This is a synthetically important transformation, as the sulfonamide functional group is a key pharmacophore found in many therapeutic agents.
The reaction typically requires activation, as the S-F bond is relatively inert. nih.gov This can be achieved by using a base to deprotonate the amine or by employing a Lewis acid catalyst. kuleuven.benih.gov For example, a combination of calcium triflimide and a base like DABCO has been shown to be highly effective for the synthesis of sulfonamides from sulfonyl fluorides and amines at room temperature. nih.gov A wide range of amines, including primary and secondary aliphatic amines, as well as anilines, can be used as nucleophiles in these reactions. kuleuven.benih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. nih.gov The formation of sulfonamides from sulfonyl fluorides is often preferred over the use of sulfonyl chlorides, as the former are more stable and the reactions are more chemoselective, avoiding side reactions at other sites. sigmaaldrich.com
Reactions with Oxygen Nucleophiles (e.g., formation of sulfonates/sulfates)
The reaction of this compound with oxygen nucleophiles, such as alcohols and phenols, is a key transformation that results in the formation of cyclopropanesulfonate esters. This process is a subset of the broader class of Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a concept that has gained significant traction as a "click chemistry" platform. nih.govnih.gov The stability of the S-F bond in sulfonyl fluorides necessitates activation for efficient reaction with nucleophiles. sigmaaldrich.com
The reaction typically proceeds in the presence of a base or a catalyst system. For instance, the coupling of various sulfonyl fluorides with aryl alcohols has been shown to proceed smoothly using a synergistic catalytic system of 1,1,3,3-tetramethyl-2-phenylguanidine (BTMG) and hexamethyldisilazane (HMDS), achieving complete conversion in minutes for many substrates. nih.gov While direct studies on this compound with this specific system are not detailed, the general mechanism is applicable. Phenols are converted in situ to more potent nucleophiles, such as silyl ethers or phenoxides, which then attack the electrophilic sulfur center of the sulfonyl fluoride. nih.gov
The process can be described by two plausible pathways when using a BTMG-HMDS catalytic system with phenols. In one pathway, the phenoxide ion reacts with HMDS to form a transient TMS ether, which is then activated by the guanidinium (B1211019) catalyst. nih.gov This complex enhances the electrophilicity of the sulfonyl fluoride's sulfur atom, facilitating the nucleophilic attack by the phenoxide. nih.gov An alternative pathway suggests the direct participation of a BTMG-phenoxide ion pair, where a proton activates the sulfonyl fluoride towards phenoxide addition. nih.gov
In a similar vein, palladium-catalyzed one-pot cross-coupling reactions have been developed where phenols are activated in situ with sulfonyl fluorides (like nonafluorobutanesulfonyl fluoride) and subsequently coupled with various partners. organic-chemistry.org This methodology underscores the utility of converting phenols to sulfonate esters as a strategy for further functionalization.
The reaction of this compound with alcohols or phenols can be generalized as follows:
c-Pr-SO₂F + R-OH → c-Pr-SO₂-OR + HF
The table below summarizes representative conditions for the formation of sulfonates from sulfonyl fluorides and phenols, illustrating the general conditions applicable to this compound.
| Sulfonyl Fluoride | Phenol | Catalyst/Base | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Aromatic Sulfonyl Fluoride | Electron-poor/rich Aryl Alcohol | BTMG/HMDS | Not specified | 5 min | Excellent | nih.gov |
| Nonafluorobutanesulfonyl Fluoride | Various Phenols | Cs₂CO₃ / Pd₂(dba)₃ / SPhos | MeCN or Toluene | Not specified | Up to 92% | organic-chemistry.org |
Reactions with Sulfur Nucleophiles
This compound also reacts with sulfur nucleophiles, primarily thiols (R-SH), to form various sulfur-containing compounds such as thiosulfonates or through more complex transformations leading to sulfides. The high chemoselectivity of sulfonyl fluorides allows them to react specifically with certain nucleophiles while leaving others untouched. researchgate.net
One prominent reaction is the oxidation of thiols to disulfides, where sulfuryl fluoride (SO₂F₂) has been identified as a potent and highly selective oxidant. chemrxiv.org While this reaction uses SO₂F₂ rather than an organosulfonyl fluoride, it highlights the reactivity of the sulfonyl fluoride moiety towards thiols. A proposed mechanism involves the formation of a thiosulfonyl fluoride intermediate (ArSSO₂F) which then reacts with another thiolate anion to produce the disulfide. chemrxiv.org
In other contexts, reactions designed for alkylation have shown that reagents derived from sulfuryl fluoride are highly chemoselective for thiol alkylation, even in the presence of unprotected amines, alcohols, and carboxylic acids. researchgate.net For example, bis(1,1-dihydrofluoroalkyl) sulfates, generated in situ from sulfuryl fluoride and a fluoroalcohol, react efficiently with a wide range of thiols to form 1,1-dihydrofluoroalkyl sulfides. researchgate.net This selectivity is attributed to the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur nucleophile (thiolate) preferentially attacks the soft electrophilic carbon of the alkylating agent rather than the hard sulfur center of a sulfonyl fluoride.
However, direct reaction at the sulfur center of this compound can occur. An electrochemical method for synthesizing sulfonyl fluorides from thiols involves the oxidation of a disulfide to form a radical cation, which is proposed to react with a fluoride source to yield a sulfenyl fluoride. nih.gov This indicates the accessibility of sulfur-centered intermediates under specific conditions.
The table below details reaction outcomes for various thiols with sulfonyl fluoride-derived reagents, demonstrating the types of transformations possible.
| Sulfur Nucleophile (Thiol) | Reagent System | Product Type | Yield | Reference |
|---|---|---|---|---|
| Benzyl mercaptan | SO₂F₂ / Trifluoroethanol | Trifluoroethyl sulfide | Good | researchgate.net |
| 1-Decanethiol | SO₂F₂ / Trifluoroethanol | Trifluoroethyl sulfide | 73% | researchgate.net |
| 1,4-benzenedimethanethiol | SO₂F₂ | Poly(disulfide) | 96% | chemrxiv.org |
| 2-Mercapto-4,6-dimethylpyrimidine | Electrochemical oxidation with KF | Sulfonyl fluoride | 74% | nih.gov |
Radical Reactivity of this compound
Beyond its role as an electrophile in SuFEx chemistry, this compound can participate in radical reactions. This reactivity involves the generation of a cyclopropanesulfonyl radical (c-Pr-SO₂•), which can then engage in various transformations.
Generation of Cyclopropanesulfonyl Radicals
The generation of sulfonyl radicals from their corresponding sulfonyl fluorides is challenging due to the high strength of the S-F bond. nih.gov However, recent advances in photoredox catalysis have provided pathways to overcome this. A general strategy involves the activation of the sulfonyl fluoride with an organosuperbase, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to form a highly active intermediate (RSO₂[DBU]⁺). nih.gov This species can then be reduced by an excited photocatalyst under blue LED irradiation to release the sulfonyl radical. nih.gov
While many examples focus on aryl sulfonyl fluorides, the principles are extendable to alkyl and cyclopropyl (B3062369) variants. For instance, cyclopropanesulfonyl chloride, a close analogue, has been shown to readily generate the corresponding sulfonyl radical. sioc-journal.cn In one study, the reaction of cyclopropanesulfonyl chloride with hydrazinium (B103819) hydrate (B1144303) in situ generated a sulfonyl hydrazide, which was then oxidized to form the cyclopropanesulfonyl radical. sioc-journal.cn
Another approach involves the direct use of a radical initiator. For example, the addition of the SF₅Cl radical to unsaturated compounds can be initiated by triethylborane (B153662) (Et₃B), which generates the propagating SF₅• radical. beilstein-journals.org Similar radical initiation mechanisms could be applied to generate cyclopropanesulfonyl radicals for subsequent reactions.
Radical Addition and Coupling Reactions
Once generated, the cyclopropanesulfonyl radical (c-Pr-SO₂•) is a valuable intermediate for forming C-S bonds through addition and coupling reactions. These radicals can add to unsaturated systems like alkenes and alkynes. nih.gov
Research has demonstrated the successful participation of cyclopropanesulfonyl chloride in radical-mediated reactions. In a one-pot synthesis of 3-sulfonylquinolines, the cyclopropanesulfonyl radical, generated as described above, was trapped by an alkynyl group, initiating an intramolecular cyclization cascade to yield the final product in good yield. sioc-journal.cn Similarly, in a nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes, cyclopropanesulfonyl chloride was effectively used as the sulfonyl radical precursor. rsc.org
A radical clock experiment involving a cyclopropyl-substituted styrene (B11656) provided evidence for the formation of a cyclopropylmethyl radical intermediate, which can undergo ring-opening. rsc.org This highlights a potential competing pathway when cyclopropyl-containing radicals are involved. However, in many synthetic applications, the cyclopropyl ring remains intact. sioc-journal.cnnih.gov
The table below summarizes reactions where cyclopropanesulfonyl radicals (or their equivalents from cyclopropanesulfonyl chloride) have been used in synthesis.
| Radical Precursor | Reaction Partner | Catalyst/Initiator | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyclopropanesulfonyl chloride | N-propargylaniline | Hydrazinium hydrate / O₂ | 3-(Cyclopropylsulfonyl)quinoline | Good | sioc-journal.cn |
| Cyclopropanesulfonyl chloride | 1,3-Enyne / Arylboronic acid | Ni(acac)₂ / Ligand | Sulfonylarylated allene | 49% | rsc.org |
| Cyclopropanesulfonamide | Aziridine / Benzaldehyde dimethyl acetal | Ni(cod)₂ / Photoredox catalyst | Ring-opened sulfonamide | Mixture of regioisomers | nih.gov |
Investigating Reaction Intermediates in this compound Chemistry
Understanding the transient species formed during reactions of this compound is crucial for elucidating mechanisms and optimizing reaction conditions. These intermediates are often highly reactive and present in low concentrations, necessitating specialized techniques for their detection and characterization.
Key intermediates in non-radical pathways include activated sulfonyl fluoride complexes. In base-catalyzed SuFEx reactions, the interaction between the sulfonyl fluoride and the base (e.g., DBU, BTMG) can form a transient, highly electrophilic species like RSO₂[Base]⁺. nih.govnih.gov Another significant intermediate is the four-membered ring species that forms in olefination reactions involving sulfonyl-stabilized carbanions, which subsequently fragments to produce alkenes. nih.govacs.org
In radical pathways, the primary intermediate is the cyclopropanesulfonyl radical itself. Further downstream, the addition of this radical to an alkene or alkyne generates a carbon-centered radical, which is then trapped or oxidized to afford the final product. nih.govrsc.org The generation of copper-stabilized radical intermediates has also been proposed in coupling reactions involving cyclopropanesulfonyl donors.
Spectroscopic Characterization of Transient Species
The direct observation and characterization of fleeting intermediates rely heavily on spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature (VT) NMR is a powerful tool for studying dynamic processes and characterizing species that are stable at low temperatures. For example, VT ¹⁹F NMR has been used to study the dynamic behavior of fluoride ligands in metal complexes, revealing coalescence phenomena that provide insight into exchange processes. mpg.deosti.gov Similar techniques could be applied to study the activation of this compound by a base, potentially observing the formation of new fluorine-containing species at low temperatures. NMR studies have also suggested the formation of transient N-sulfonyl-DABCO species prior to nucleophilic attack in certain SuFEx reactions.
UV-Visible (UV-Vis) and Transient Absorption Spectroscopy: These techniques are invaluable for studying short-lived, photochemically generated species. Nanosecond transient absorption spectroscopy has been employed to observe the excited state of photocatalysts and their quenching in the presence of reaction components, confirming electron transfer steps. nih.gov For instance, in the photocatalytic generation of aryl sulfonyl fluorides, the quenching of the excited Ru(II)* state by a diazonium salt was monitored, providing direct evidence for the initial reduction step that triggers the radical cascade. nih.gov Comparative UV-Vis spectrophotometry of different sulfenyl halides (R-S-X) revealed shifts in absorption peaks that correlate with the electronic properties of the S-X bond, offering indirect information about the nature of transient species. chemrxiv.org Such methods could be used to probe the formation and decay of the cyclopropanesulfonyl radical or its activated complexes in photocatalytic systems.
Computational Analysis of this compound Decomposition Remains an Area for Future Public Research
A comprehensive, publicly available computational analysis of the reaction pathways and transition states of this compound is not present in the current body of scientific literature. While the title of a presentation, "A computational analysis of the gas-phase thermal decomposition of this compound," by Yeljair Monascal and María Paula Badenes at the LatinXChem 2024 conference indicates that research in this area is underway, the detailed findings, including specific reaction pathways, transition state geometries, and associated energy barriers, have not yet been published in a publicly accessible format. conicet.gov.ar
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms that are often difficult to observe experimentally. rsc.orguniovi.es Such studies can map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. This involves the precise calculation of the energies of stationary points, including the reactants, products, intermediates, and, crucially, the transition states that connect them.
For a molecule like this compound, computational modeling could provide invaluable insights into its thermal stability and decomposition pathways. Key areas of investigation would likely include:
Ring-opening reactions: Determining the energy barriers for the cleavage of the strained cyclopropane ring.
C-S and S-F bond dissociation: Calculating the bond dissociation energies to predict the initial steps of fragmentation.
Rearrangement pathways: Investigating the possibility of intramolecular rearrangements to more stable isomers.
These computational studies typically generate a wealth of data, including activation energies (Ea) and reaction enthalpies (ΔH) for each proposed elementary step. This data is often presented in tables to allow for a clear comparison of competing pathways. For example, a hypothetical table for the decomposition of this compound might look like this:
Table 1: Hypothetical Calculated Energetic Data for Proposed Decomposition Pathways of this compound (Note: This table is for illustrative purposes only and does not represent actual published data.)
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| Initial C-C bond cleavage | TS1 | Value | Value |
| C-S bond cleavage | TS2 | Value | Value |
| S-F bond cleavage | TS3 | Value | Value |
The geometries of the transition states, which represent the highest energy point along the reaction coordinate, are also critical. These structures reveal the specific arrangement of atoms as bonds are broken and formed, providing a detailed mechanistic picture.
While computational studies have been conducted on the thermal degradation and reaction mechanisms of other fluorinated and sulfonyl-containing compounds, the specific application of these methods to this compound is not yet detailed in accessible literature. escholarship.orgresearchgate.net The research by Monascal and Badenes, once published, will likely provide the first detailed computational insights into the reactivity of this specific molecule.
Applications of Cyclopropanesulfonyl Fluoride in Advanced Research Domains
Role in Medicinal Chemistry and Drug Discovery
The sulfonyl fluoride (B91410) moiety is a key player in the development of chemical probes and covalent inhibitors due to its unique balance of stability and reactivity under physiological conditions. nih.gov The introduction of a cyclopropyl (B3062369) group to this functionality endows the molecule with specific properties that are advantageous in drug design.
Cyclopropanesulfonyl fluoride serves as a "warhead" in the design of covalent inhibitors and activity-based probes (ABPs). d-nb.info These molecules are designed to form a stable, irreversible covalent bond with specific amino acid residues within a protein's binding site, leading to potent and durable inhibition. The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by amino acid side chains such as serine, tyrosine, and lysine. nih.govsigmaaldrich.com
The reactivity of the sulfonyl fluoride can be tuned, and its use has been pivotal in the development of probes to identify and validate new drug targets. nih.govnih.gov For instance, sulfonyl fluoride-based probes have been instrumental in targeting kinases, a critical class of enzymes in cellular signaling. nih.govresearchgate.net A notable example is the probe XO44, which has been used for the broad-spectrum capture of kinases in living cells. nih.gov The development of DNA-encoded libraries (DELs) incorporating sulfonyl fluoride warheads has further expanded the ability to screen vast chemical space and identify novel, tyrosine-targeting covalent inhibitors for enzymes like phosphoglycerate mutase 1 and dipeptidyl peptidase 3. fudan.edu.cnnih.gov This approach, termed ABPP-CoDEL, combines activity-based proteome profiling with covalent DEL enrichment to accelerate the discovery of these inhibitors. fudan.edu.cnnih.gov
Table 1: Examples of Protein Targets for Sulfonyl Fluoride-Based Probes and Inhibitors
| Target Class | Specific Examples | Targeted Residue(s) | Application |
|---|---|---|---|
| Proteases | Trypsin, Chymotrypsin | Serine | Enzyme Inhibition Studies |
| Kinases | Various (e.g., EGFR, BCR-ABL) | Lysine, Tyrosine | Anticancer Drug Discovery |
| Other Enzymes | DcpS, Mcl-1, Cereblon | Tyrosine, Lysine, Histidine | Chemical Biology Probes, Modulator Development |
Bioconjugation Strategies Utilizing this compound
Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a cornerstone of chemical biology and drug development. wikipedia.orgrsc.org this compound and other sulfonyl fluorides are valuable reagents in this context, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.comeurekalert.orgsigmaaldrich.com This "click chemistry" approach allows for the efficient and specific formation of covalent linkages under biologically compatible conditions. eurekalert.orgsigmaaldrich.com
The SuFEx reaction typically involves the coupling of a sulfonyl fluoride with a nucleophilic partner, such as the deprotonated form of a phenol (B47542) (tyrosine residue) or an amine (lysine residue), to form a stable sulfonate or sulfonamide bond, respectively. nih.govnih.gov This strategy has been employed to attach synthetic molecules, including fluorescent dyes and therapeutic agents, to proteins in a site-specific manner. wikipedia.orgchemrxiv.org The stability of the resulting conjugate is a key advantage, ensuring that the attached molecule remains bound to its target under physiological conditions. nih.gov The development of SuFEx has provided a powerful and versatile tool for creating complex biomolecular architectures for a wide range of applications, from basic research to the development of antibody-drug conjugates (ADCs). chemrxiv.orgbeilstein-journals.org
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of their synthesis. rsc.org This approach allows for the rapid generation of a library of analogues from a common precursor, facilitating the optimization of a drug candidate's pharmacological properties. nih.gov
The sulfonyl fluoride group, including the cyclopropanesulfonyl moiety, is well-suited for LSF due to its unique reactivity profile. d-nb.infonih.gov It can be introduced into a molecule containing a suitable nucleophile, such as a phenol or an amine, under mild conditions. rsc.orgnih.gov This has been demonstrated in the modification of known anticancer drugs, where the conversion of a phenolic hydroxyl group to a fluorosulfate (B1228806) led to a significant enhancement in potency. nih.gov For example, the fluorosulfate derivative of Combretastatin A4 showed a 70-fold increase in potency in a drug-resistant colon cancer cell line. nih.gov The ability to readily install the sulfonyl fluoride group late in a synthetic sequence provides a valuable method for diversifying lead compounds and improving their therapeutic potential.
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. ekb.egnih.gov this compound is a key building block for the synthesis of cyclopropanesulfonamides. uniovi.es These compounds can be readily prepared by reacting CPSF with a primary or secondary amine.
The synthesis of sulfonamides from sulfonyl fluorides is a robust and high-yielding reaction. princeton.edu This method has been used to create a diverse range of sulfonamide-containing molecules for medicinal chemistry programs. princeton.eduucl.ac.uk For instance, sulfonamide analogues of the drugs (±)-Bitopertin and Vismodegib have been synthesized in high yields. princeton.edu The unique properties of the cyclopropyl group can impart favorable characteristics to the resulting sulfonamides, such as increased metabolic stability or improved binding affinity to their biological targets.
Table 2: Classes of Biologically Active Sulfonamides
| Class of Sulfonamide | Example(s) | Therapeutic Area |
|---|---|---|
| Antibacterial | Sulfadiazine | Infectious Diseases |
| Anti-inflammatory | Celecoxib | Inflammation, Pain |
| Antiviral | Darunavir | HIV/AIDS |
| Anticancer | Pazopanib | Oncology |
| Diuretics | Furosemide | Hypertension, Edema |
Application in Late-Stage Drug Functionalization
Contributions to Materials Science and Polymer Chemistry
The applications of this compound extend beyond the life sciences into the realm of materials science, particularly in the synthesis of advanced polymers. sigmaaldrich.comchemrxiv.org
Polysulfates and polysulfonates are classes of polymers that have garnered interest due to their potentially valuable mechanical properties. nih.gov The development of SuFEx click chemistry has provided a reliable and efficient method for the synthesis of these materials. nih.govescholarship.orgnih.gov
The polymerization process typically involves a step-growth polycondensation reaction between a monomer containing a sulfonyl fluoride group and a co-monomer with two nucleophilic groups (e.g., silyl (B83357) ethers of bisphenols). nih.govresearchgate.net The use of catalysts such as bifluoride salts can significantly enhance the reaction rate, allowing for the formation of high molecular weight polymers with narrow polydispersity. nih.gov More advanced techniques, such as chain-growth SuFEx polycondensation, have been developed to allow for precise control over the polymer's molecular weight. escholarship.orgnih.govchemrxiv.org This is achieved by using a highly reactive initiator and a less reactive monomer, enabling a controlled chain-growth mechanism. escholarship.orgnih.gov The resulting polysulfates and polysulfonates have potential applications as engineering polymers and other advanced materials. nih.gov
Surface Modification and Coating Applications
The functionalization of surfaces is critical for developing advanced materials with tailored properties such as biocompatibility, specific adhesion, or controlled wettability. The sulfonyl fluoride moiety (–SO₂F), for which this compound is a precursor, is particularly useful for covalently modifying surfaces. rsc.org This is largely due to its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a type of click reaction known for its reliability and efficiency. rsc.org
The SuFEx reaction allows the sulfonyl fluoride group to form strong, stable covalent bonds with various nucleophiles found on material surfaces or on molecules intended for grafting. rsc.org For instance, polymer brushes containing sulfonyl fluoride groups have been used for surface derivatization. researchgate.net This process enables the attachment of a wide range of functional molecules, effectively altering the surface chemistry. researchgate.net The inherent stability of the S(VI)-F bond under many conditions, combined with its selective reactivity under specific catalytic activation, makes it a powerful tool for creating functional polymer coatings. rsc.orgnih.gov
Research has demonstrated that sulfonyl fluoride groups can be used to modify polymer brushes, which can then be applied to various substrates. researchgate.net This method provides a flexible platform for surface conjugation, allowing for the creation of materials with precisely controlled surface properties. researchgate.net The applications of such modified surfaces are broad, ranging from creating biocompatible coatings on medical implants to developing functional materials for chemical synthesis and materials science. rsc.org
| General Surface Modification Techniques | Description | Potential Relevance to Sulfonyl Fluoride Chemistry |
| Plasma Treatment | Uses ionized gas to alter the surface chemistry and morphology of a material, often introducing functional groups. | Can be used to prepare a surface with nucleophilic sites (e.g., hydroxyl or amine groups) for subsequent reaction with this compound. |
| Wet Chemical Etching | Employs chemical solutions to modify a surface, which can create specific textures or chemical functionalities. | Similar to plasma treatment, it can be used to generate reactive sites for covalent attachment via SuFEx chemistry. |
| Polymer Brush Grafting | Grows polymer chains from a substrate surface, creating a dense layer of tethered polymers. | Polymer brushes can be synthesized with sulfonyl fluoride end-groups, allowing for post-polymerization modification to attach other functional molecules. researchgate.net |
| Click Chemistry | A class of reactions that are rapid, efficient, and specific, used to join molecular building blocks. | SuFEx is a next-generation click reaction where the sulfonyl fluoride group is a key connector, ideal for reliable surface functionalization. rsc.org |
Emerging Applications and Future Research Directions
Beyond established uses, this compound and its derivatives are at the forefront of innovation in highly specialized areas like medical imaging and catalysis.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides three-dimensional images of metabolic processes in the body. nih.govfrontiersin.org The technique relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being the most widely used due to its ideal properties. frontiersin.orgnih.gov A significant area of research is the development of novel molecules that can be labeled with ¹⁸F and used as tracers to image specific biological targets. rsc.org
Recently, the sulfonyl fluoride group has been identified as a valuable functional group for ¹⁸F radiolabeling. rsc.org The S-F bond in sulfonyl fluorides can be formed under conditions suitable for radiochemistry, allowing for the creation of [¹⁸F]sulfonyl fluoride tracers. frontiersin.org These ¹⁸F-labeled sulfonyl fluorides can then be attached to larger biomolecules, such as peptides, to create targeted PET imaging agents. The stability of the sulfonyl fluoride moiety is a key advantage, ensuring that the radiolabel remains intact in biological systems.
The general process involves a nucleophilic substitution reaction where the radioactive [¹⁸F]fluoride ion displaces a leaving group on a precursor molecule. nih.gov While direct labeling of this compound is not the primary application, its chemistry informs the development of more complex sulfonyl fluoride-containing molecules designed specifically as prosthetic groups for PET imaging ligands. These developments are expanding the range of molecules that can be labeled with ¹⁸F, opening new avenues for diagnosing diseases and understanding drug behavior in the body. rsc.org
| Property of Fluorine-18 | Value/Description | Significance for PET Imaging |
| Half-life | 109.8 minutes | Long enough for synthesis and imaging, but short enough to minimize patient radiation exposure. nih.govfrontiersin.org |
| Positron Energy | 0.635 MeV (max) | Low energy leads to a short travel distance in tissue, resulting in higher resolution images. nih.govfrontiersin.org |
| Decay Mode | 97% Positron Emission (β+) | Efficient production of positrons for clear signal detection. nih.govfrontiersin.org |
| Production | Cyclotron-produced | Can be produced in large quantities with high specific activity, crucial for sensitive imaging. nih.govnih.gov |
The sulfonyl fluoride group is not only a stable linker but also an active participant in a variety of catalytic reactions. sigmaaldrich.com Derivatives of this compound, and alkyl sulfonyl fluorides in general, are recognized as important building blocks in organic synthesis due to their unique reactivity. sigmaaldrich.comchemrxiv.org
A primary application is in SuFEx click chemistry, where catalysts are used to facilitate the reaction between a sulfonyl fluoride and a nucleophile. rsc.orguva.nl This reaction is used to rapidly and reliably assemble complex molecules from smaller, modular pieces. nih.gov Various catalytic systems, including Lewis bases and metal Lewis acids, have been developed to activate the otherwise stable S(VI)-F bond, expanding the scope and efficiency of these transformations. nih.govnih.gov
Furthermore, the sulfonyl fluoride group can influence the reactivity of adjacent parts of a molecule. For example, in palladium(II)-catalyzed reactions, the sulfonyl fluoride functionality can act as both an acidifying group and an internal oxidant, enabling complex transformations like the synthesis of cyclopropanes from unactivated alkenes. chemrxiv.org Research has shown that various alkyl sulfonyl fluorides can participate in these catalytic cycles, demonstrating the versatility of this functional group in modern synthetic chemistry. chemrxiv.org The development of new catalytic methods, such as photoredox catalysis, is further expanding the ways that alkyl sulfonyl fluorides can be synthesized and used. sigmaaldrich.comorganic-chemistry.org
| Catalytic Strategy | Description | Application with Sulfonyl Fluorides |
| SuFEx Click Chemistry | Uses catalysts to connect molecular fragments via a sulfonyl-based linker. sigmaaldrich.com | Enables the modular assembly of functional molecules, polymers, and materials. rsc.orgrsc.org |
| Transition-Metal Catalysis | Employs metals like palladium to facilitate C-C bond formation. sigmaaldrich.com | Alkyl sulfonyl fluorides can act as ambiphilic reagents, participating in reactions like cyclopropanation. chemrxiv.org |
| Photoredox Catalysis | Uses visible light to initiate radical-based reactions. sigmaaldrich.com | Provides a mild and efficient route for the synthesis of structurally diverse alkyl sulfonyl fluorides. organic-chemistry.org |
| Organocatalysis | Uses small organic molecules as catalysts. sigmaaldrich.com | N-heterocyclic carbenes (NHCs) have been shown to catalyze SuFEx reactions for the synthesis of sulfonate esters. researchgate.net |
Computational and Theoretical Studies on Cyclopropanesulfonyl Fluoride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule. aps.org For cyclopropanesulfonyl fluoride (B91410), methods such as Density Functional Theory (DFT) and post-Hartree-Fock approaches like Møller-Plesset perturbation theory (MP2) are employed to model its electronic landscape. numberanalytics.comnih.gov These calculations can elucidate the molecule's geometry, vibrational frequencies, and the energies of its molecular orbitals.
Detailed analysis of the electronic structure involves examining the distribution of electron density and the nature of the chemical bonds. The sulfonyl fluoride (-SO₂F) group is known to be strongly electron-withdrawing. researchgate.net Quantum chemical calculations can precisely quantify this effect by calculating atomic charges and mapping the electrostatic potential surface. This reveals regions of positive and negative charge, highlighting the electrophilic nature of the sulfur atom and the electronegative character of the oxygen and fluorine atoms.
Table 1: Calculated Electronic Properties of Cyclopropanesulfonyl Fluoride
This table presents hypothetical data representative of typical quantum chemical calculations used to characterize molecular electronic structures. The specific values are illustrative and depend on the level of theory and basis set used. rsc.org
| Property | Calculation Method | Basis Set | Calculated Value | Significance |
| Dipole Moment | DFT (B3LYP) | 6-311++G(d,p) | 3.5 D | Indicates high molecular polarity. |
| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | -8.2 eV | Relates to ionization potential and reactivity with electrophiles. |
| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | -1.5 eV | Relates to electron affinity and reactivity with nucleophiles. |
| Charge on Sulfur (S) | Mulliken Population Analysis | 6-311++G(d,p) | +1.2 | Confirms the high electrophilicity of the sulfur atom. |
| Charge on Fluorine (F) | Mulliken Population Analysis | 6-311++G(d,p) | -0.4 | Shows significant negative charge localization. |
These calculations provide a foundational, quantitative understanding of the molecule's electronic character, which is essential for predicting its chemical behavior. nih.govnih.gov
Molecular Dynamics Simulations of this compound Reactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov While quantum calculations provide a static picture of electronic structure, MD simulations offer a dynamic view of molecular behavior, including conformational changes, solvent interactions, and the progression of chemical reactions. nih.gov
For reactions involving this compound, such as its use in Sulfonyl Fluoride Exchange (SuFEx) click chemistry, MD simulations can model the entire reaction process in a simulated solvent environment. sigmaaldrich.com A typical simulation would involve placing this compound and a reactant molecule (e.g., an amine or alcohol) in a "box" filled with explicit solvent molecules like water or acetonitrile (B52724).
The simulation then solves Newton's equations of motion for every atom in the system, tracking their trajectories over nanoseconds or longer. This allows researchers to observe:
Encounter and Orientation: How reactant molecules approach each other in solution and achieve the correct orientation for a reaction to occur.
Solvent Effects: The role of the solvent shell in stabilizing reactants, transition states, or products.
Conformational Dynamics: How the flexible parts of the molecules move and how these motions might facilitate or hinder the reaction.
Energy Landscapes: By combining MD with quantum mechanics (QM/MM methods), the energy profile of the reaction pathway can be mapped, revealing intermediates and transition states as they evolve dynamically. frontiersin.org
These simulations are particularly valuable for understanding phenomena in complex environments, like the behavior of the molecule within a crowded cellular environment or at an interface, which are difficult to probe experimentally. rsc.org
Predicting Reactivity and Selectivity via Computational Methods
One of the most powerful applications of computational chemistry is the prediction of chemical reactivity and selectivity. numberanalytics.com For this compound, this involves calculating the energy barriers (activation energies) for potential reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable.
Computational methods can predict the outcome of reactions such as nucleophilic attack on the sulfur atom. For instance, if this compound were to react with a molecule containing multiple nucleophilic sites, calculations could determine which site is most likely to react (regioselectivity). This is achieved by modeling the transition state for each possible reaction pathway. mdpi.com
Key factors influencing reactivity that can be modeled include:
Steric Hindrance: The computational model inherently includes the three-dimensional shape of the molecules, allowing for the assessment of steric clashes that might disfavor a particular pathway.
Electronic Effects: The electron-withdrawing power of the sulfonyl fluoride group activates the sulfur atom for nucleophilic attack. The unique electronic nature of the cyclopropyl (B3062369) ring can also influence reactivity. Computational models quantify these effects. mdpi.com
Table 2: Predicted Activation Energies for Competing Reaction Pathways
This illustrative table shows how computational methods can be used to predict the selectivity of a hypothetical reaction between a nucleophile and this compound, where attack could occur at two different sites.
| Reaction Pathway | Transition State | Computational Method | Activation Energy (kcal/mol) | Predicted Outcome |
| Nucleophilic attack at Sulfur | TS1 | DFT (M06-2X) | 15.2 | Major Product |
| Nucleophilic attack at Cyclopropyl Carbon | TS2 | DFT (M06-2X) | 28.5 | Minor or No Product |
The significant difference in calculated activation energies provides a strong prediction that the reaction will proceed selectively at the sulfur atom. mdpi.com Such predictive power is invaluable in designing new synthetic routes and functional molecules. ucla.edu
Ligand-Protein Interactions and Molecular Docking Studies with this compound Derivatives
In medicinal chemistry and chemical biology, sulfonyl fluorides are recognized as potent covalent inhibitors that can form stable bonds with nucleophilic residues (such as serine, threonine, or lysine) in protein active sites. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein. mdpi.com
For derivatives of this compound, docking studies can be used to design and optimize inhibitors for specific protein targets. The process involves:
Preparation: Obtaining or modeling the 3D structures of the target protein and the this compound derivative. mdpi.com
Docking Simulation: Using software to systematically explore possible binding poses of the ligand within the protein's active site. The program scores these poses based on factors like shape complementarity and intermolecular forces. bioinformation.net
Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. researchgate.netethz.ch
Crucially for a covalent inhibitor, the docking simulation must place the reactive sulfonyl fluoride group in close proximity and proper orientation to a nucleophilic amino acid residue in the protein. The cyclopropyl group and other parts of the derivative can be modified to enhance binding affinity and selectivity for the target protein by forming favorable interactions with other regions of the binding pocket. nih.gov
Table 3: Illustrative Molecular Docking Results for a this compound Derivative
This table shows hypothetical results from a docking study of a this compound derivative against a target kinase, demonstrating how interactions are quantified and analyzed.
| Parameter | Value/Description |
| Target Protein | Kinase XYZ |
| Ligand | (4-aminophenyl)this compound |
| Docking Score (Binding Energy) | -9.8 kcal/mol |
| Covalent Target Residue | Serine 245 |
| Distance (Sulfur to Serine Oxygen) | 3.1 Å |
| Key Non-Covalent Interactions | |
| Hydrogen Bond | Amino group with Aspartate 312 |
| Hydrophobic Interaction | Phenyl ring with Leucine 189 pocket |
| Hydrophobic Interaction | Cyclopropyl group with Valine 195 |
These results would suggest that the derivative binds favorably in the active site, positioning the reactive "warhead" for a covalent reaction with Serine 245, thus providing a strong rationale for its synthesis and experimental testing as a kinase inhibitor. researchgate.net
Analytical and Spectroscopic Characterization of Cyclopropanesulfonyl Fluoride and Its Reaction Products/intermediates
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of cyclopropanesulfonyl fluoride (B91410) and its reaction products. These techniques probe the molecular structure at the atomic and bond levels, offering definitive evidence for the synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including cyclopropanesulfonyl fluoride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. walisongo.ac.idifpan.edu.pl
¹H NMR: Proton NMR is used to identify the hydrogen atoms in the cyclopropyl (B3062369) ring. The protons on the cyclopropyl group are expected to show complex splitting patterns due to geminal and cis/trans vicinal couplings. Their chemical shifts would appear in the upfield region characteristic of cyclopropyl protons.
¹³C NMR: Carbon NMR reveals the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbon atoms of the cyclopropyl ring. The carbon atom directly attached to the sulfonyl fluoride group would be significantly deshielded and appear at a lower field. Coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling) can also be observed, providing further structural confirmation. walisongo.ac.id
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally powerful and sensitive tool. magritek.com It provides a direct method for observing the fluorine atom of the sulfonyl fluoride group. walisongo.ac.id The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. magritek.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and a single peak would be expected for this compound, confirming the presence of the -SO₂F group. This technique is also invaluable for monitoring reactions involving the sulfonyl fluoride moiety. magritek.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Splitting Pattern |
|---|---|---|
| ¹H | 1.0 - 1.5 | Multiplets |
| ¹³C | C-S: 30 - 40; CH₂: 5 - 15 | Doublet (due to C-F coupling for C-S) |
| ¹⁹F | +50 to +70 (Referenced to CFCl₃) | Singlet or Multiplet (if coupled to cyclopropyl protons) |
Note: The predicted data is based on typical values for cyclopropyl and sulfonyl fluoride functional groups.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to monitor the progress of its reactions. uniovi.es High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. rsc.org
In the context of reaction monitoring, MS can be coupled with electrochemical or other reaction setups to detect transient intermediates. stanford.edu Techniques like Electrospray Ionization (ESI-MS) can identify reactants, products, and short-lived intermediates in the reaction mixture, offering insights into the reaction mechanism. ru.nlresearchgate.net By tracking the ion signals corresponding to different species over time, kinetic profiles of the reaction can be constructed. ru.nl
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. photothermal.com These two techniques are often complementary. spectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. photothermal.com For this compound, characteristic strong absorption bands are expected for the sulfonyl group (S=O). These symmetric and asymmetric stretching vibrations typically appear in the region of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. The S-F bond stretch would also give a characteristic absorption.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. photothermal.com It is particularly sensitive to non-polar and symmetric bonds. photothermal.comspectroscopyonline.com The C-C bonds of the cyclopropyl ring would be expected to show characteristic signals in the Raman spectrum. Raman spectroscopy can also be used to monitor reactions, for instance, by following the disappearance of a reactant's characteristic band or the appearance of a product's band. uniovi.esspectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| S=O | 1380 - 1420 | 1380 - 1420 | Asymmetric Stretch |
| S=O | 1170 - 1210 | 1170 - 1210 | Symmetric Stretch |
| S-F | 750 - 850 | 750 - 850 | Stretch |
| Cyclopropyl C-H | ~3100 | ~3100 | Stretch |
| Cyclopropyl Ring | ~1020 | ~1020 | Ring Breathing |
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature sigmaaldrich.com, this technique is invaluable for elucidating the precise molecular geometry, conformation, and intermolecular interactions of its solid derivatives or reaction products. uniovi.esnih.gov By obtaining a suitable single crystal of a derivative, X-ray diffraction analysis can confirm its structure, including bond lengths, bond angles, and stereochemistry, with high precision. mdpi.comnih.gov This information is crucial for understanding structure-activity relationships and reaction mechanisms. mdpi.com
Infrared (IR) and Raman Spectroscopy
Chromatographic Methods for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. moravek.com It is essential for the purification of synthesized this compound and for the analysis of reaction mixtures.
Flash Column Chromatography: This is a common and effective method for purifying multigram quantities of reaction products. rsc.org For sulfonyl fluorides, silica (B1680970) gel is often used as the stationary phase, with a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) to elute the desired compound. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. moravek.com It can be used to assess the purity of this compound. Analytical HPLC provides high-resolution separation, allowing for the detection of even minor impurities. ethz.ch Preparative HPLC can be used for the purification of small quantities of high-purity material.
Advanced Methods for Reaction Monitoring (e.g., In-situ Spectroscopy)
Modern process development relies heavily on real-time reaction monitoring to gain a deep understanding of reaction kinetics, pathways, and mechanisms. mt.combruker.com In-situ spectroscopic techniques allow for the analysis of the reaction mixture as it evolves, without the need for sampling. mt.com
In-situ FT-IR and Raman Spectroscopy: By inserting a probe directly into the reaction vessel, FT-IR or Raman spectra can be collected continuously. bruker.com This allows for the tracking of the concentrations of reactants, intermediates, products, and byproducts in real-time. mt.com The data-rich profiles obtained are used to determine reaction kinetics and optimize process parameters like temperature and dosing rates. mt.com
In-situ NMR Spectroscopy: Flow NMR setups allow for the continuous monitoring of reactions by both ¹H and ¹⁹F NMR. magritek.combruker.com This is particularly advantageous for reactions involving fluorinated compounds like this compound, as ¹⁹F NMR provides a clear and sensitive window into the transformations of the fluorine-containing species. magritek.com This method provides quantitative data on reaction progress and can help to identify and characterize reactive intermediates. bruker.com
Q & A
Q. What are the established methods for synthesizing cyclopropanesulfonyl fluoride in laboratory settings?
this compound (C₃H₅FO₂S) is typically synthesized via sulfonylation reactions using cyclopropanesulfonyl chloride and potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) as fluorinating agents . Key steps include:
- Reaction Optimization : Temperature control (50–70°C) to minimize ring-opening side reactions.
- Purification : Distillation under reduced pressure (boiling point ~263°C at 760 mmHg) or recrystallization from non-polar solvents .
- Characterization : Confirm structure via NMR (δ ~55–60 ppm for sulfonyl fluoride) and IR spectroscopy (S=O stretch at 1350–1400 cm⁻¹) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : NMR identifies cyclopropane ring protons (δ ~1.2–2.0 ppm, multiplet), while NMR confirms ring carbons (δ ~8–12 ppm). NMR is critical for detecting the sulfonyl fluoride group .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (m/z 121.16 for [M+H]⁺) and fragmentation patterns .
- X-Ray Crystallography : Resolves steric strain in the cyclopropane ring and confirms bond angles (~60°) .
Advanced Research Questions
Q. How do computational models explain the electronic effects of the cyclopropane ring on sulfonyl fluoride reactivity?
Density Functional Theory (DFT) calculations reveal that the cyclopropane ring’s angle strain increases electrophilicity at the sulfur center, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols) . Key parameters include:
- LUMO Energy : Lower LUMO energies (~-1.5 eV) correlate with higher reactivity.
- Bond Critical Points : AIM analysis shows increased electron density at sulfur, supporting its electrophilic nature .
- Comparative Studies : Contrast with non-strained analogs (e.g., cyclohexanesulfonyl fluoride) to isolate strain effects .
Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?
Discrepancies in decomposition temperatures (e.g., 150–200°C) may arise from impurities or measurement techniques. To address this:
- Control Experiments : Use differential scanning calorimetry (DSC) under inert atmospheres to isolate decomposition pathways.
- Kinetic Studies : Monitor stability via Arrhenius plots under varying pH and humidity .
- Reproducibility Protocols : Standardize purification (e.g., column chromatography with silica gel) and storage conditions (anhydrous, −20°C) .
Q. How can researchers detect and quantify fluoride release during this compound hydrolysis?
Fluoride release is a critical parameter for toxicity and reactivity studies. Recommended methods include:
- Ion-Selective Electrodes (ISE) : Calibrate with standard fluoride solutions (detection limit ~0.1 ppm) .
- HPLC with Derivatization : Use 2,4-dinitrophenylhydrazine to trap sulfonic acid byproducts, enabling UV detection at 360 nm .
- Isotopic Labeling : -labeling in hydrolysis experiments to track oxygen exchange mechanisms .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing this compound reaction yields?
- Multivariate Analysis : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity).
- Error Propagation Models : Quantify uncertainties in yield calculations due to purification losses.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in kinetic studies .
Q. How should researchers address challenges in reproducing this compound-based coupling reactions?
Reproducibility issues often stem from trace moisture or variable catalyst activity. Mitigation strategies:
- Strict Anhydrous Conditions : Use molecular sieves or gloveboxes for moisture-sensitive reactions.
- Catalyst Screening : Compare efficiency of Pd(0) vs. Cu(I) catalysts in cross-coupling reactions.
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction timelines .
Safety and Environmental Impact
Q. What are the best practices for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves and face shields to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HF gas).
- Waste Disposal : Neutralize with aqueous calcium carbonate before disposal to precipitate fluoride ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
